molecular formula C16H16ClNO2S B2586428 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1799259-08-7

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2586428
CAS No.: 1799259-08-7
M. Wt: 321.82
InChI Key: DHDZWIQVCLEUMZ-VOTSOKGWSA-N
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Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a synthetic acrylamide derivative of interest in neuroscience and pharmacological research. Acrylamide compounds are recognized as soft electrophiles due to their α,β-unsaturated carbonyl structure, which allows them to form covalent adducts with nucleophilic sulfhydryl groups on cysteine residues of specific proteins, such as Keap1 . This mechanism is central to their potential research value in modulating biochemical pathways. Structurally, this compound features a chlorophenyl group, a thiophene moiety, and an acrylamide linker, contributing to its properties as a potential research chemical for exploring neurobiological targets . Acrylamide derivatives are frequently investigated for their effects on the nervous system. Related compounds have been studied as modulators of nicotinic acetylcholine receptors (nAChRs), such as the α7 and α9α10 subtypes, which are significant targets for pain and inflammation research . For instance, structurally similar acrylamides like DM497 have been identified as positive allosteric modulators of the α7 nAChR, demonstrating antinociceptive properties in models of neuropathic pain . Research on such analogs provides a foundation for exploring the potential application of this compound in modulating cholinergic signaling and related inflammatory pathways . The product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDZWIQVCLEUMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2-chlorophenylacetic acid, methoxyethylamine, and thiophene-3-carboxaldehyde.

    Formation of Intermediate: The 2-chlorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methoxyethylamine to form the amide intermediate.

    Aldol Condensation: The amide intermediate undergoes an aldol condensation reaction with thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
(E)-N-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide Acrylamide 2-(2-Chlorophenyl)-2-methoxyethyl; thiophen-3-yl ~350.84 N/A
(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide Acrylamide 2-(Trifluoromethyl)phenyl; 5-(2-chlorophenyl)furan 391.77
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide Piperazine-linked 2-chlorophenyl; thiophen-3-yl ~482.00
(S,E)-N-(2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide Acrylamide Dimethylamino-propyl; 4-hydroxyphenyl; thiophen-3-yl ~356.45
2-((Diphenylphosphoryl)methyl)-N-(thiophen-3-yl)acrylamide Acrylamide Diphenylphosphoryl-methyl; thiophen-3-yl ~381.40
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide Cyano-acrylamide 4-Methoxyphenyl; thiazol-2-yl ~283.30
Key Observations:

Substituent Diversity :

  • Aromatic groups : The 2-chlorophenyl group (as in the target compound) is replaced with trifluoromethylphenyl (), hydroxyphenyl (), or methoxyphenyl () in analogs, altering lipophilicity and electronic effects.
  • Heterocycles : Thiophen-3-yl is retained in some analogs (), while others use furan () or thiazole (), modulating steric and electronic profiles.

Side-Chain Modifications :

  • The methoxyethyl group in the target compound contrasts with piperazine-ethoxyethyl () or phosphoryl-methyl () side chains, affecting solubility and receptor interactions.
Physicochemical Properties:
  • Lipophilicity : The 2-chlorophenyl and thiophen-3-yl groups enhance hydrophobicity compared to hydroxyphenyl analogs ().
  • Electronic Effects : The electron-withdrawing chlorine and methoxy groups influence resonance stabilization of the acrylamide backbone.

Biological Activity

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide, a compound featuring a thiophene ring and a chlorophenyl moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H16ClNO2S. Its structure includes a methoxyethyl group attached to a chlorophenyl ring and a thiophene ring, which may contribute to its biological activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as receptors or enzymes. The presence of the thiophene ring is particularly significant as it can influence the compound's electronic properties and binding affinity to biological targets.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives like DM497 have demonstrated pain-relieving properties in mouse models of neuropathic pain through modulation of nicotinic acetylcholine receptors (nAChRs) .

Anticancer Activity

The compound's structural analogs have been evaluated for their antiproliferative effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation in breast, colon, and lung cancer models . The mechanism often involves disruption of critical signaling pathways or induction of apoptosis in cancer cells.

Case Studies

  • Antinociceptive Study : A study involving DM497, a structural analog, showed significant pain relief in mice subjected to oxaliplatin-induced neuropathic pain. The mechanism was attributed to inhibition of voltage-gated calcium channels and modulation of nAChRs .
  • Antiproliferative Activity : Compounds similar to this compound were tested against various cancer cell lines. The highest antiproliferative activity was observed in compounds that effectively targeted specific cancer-related pathways .

Data Tables

Biological Activity Compound Target Effect
AntinociceptiveDM497nAChRsPain relief
AntiproliferativeVariousCancer cellsInhibition of growth

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